

A Technical Guide to the Spectroscopic Characterization of (S)-Alpine Borane

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	(S)-Alpine borane	
Cat. No.:	B1589228	Get Quote

(S)-Alpine-Borane®, a registered trademark of Merck KGaA, Darmstadt, Germany, is a chiral reducing agent synthesized from (-)-α-pinene. This sterically hindered organoborane is particularly effective for the asymmetric reduction of aldehydes and certain ketones. A thorough spectroscopic analysis is essential for confirming its identity, purity, and structural integrity. This guide provides an in-depth overview of the spectroscopic techniques used to characterize **(S)-Alpine borane**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

(S)-Alpine borane, systematically named B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, possesses the chemical formula $C_{18}H_{31}B$ and a molecular weight of 258.25 g/mol . It is a pyrophoric liquid, necessitating careful handling under an inert atmosphere.

Property	Value
Chemical Formula	C18H31B
Molecular Weight	258.25 g/mol
Appearance	Colorless liquid
Density	0.947 g/mL at 25 °C
Boiling Point	>55 °C
CAS Number	42371-63-1



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of **(S)-Alpine borane**. Due to the presence of ¹H, ¹³C, and ¹¹B nuclei, a comprehensive NMR analysis provides detailed insights into the molecular framework. Given that organoboranes are often air-sensitive, all NMR samples must be prepared under an inert atmosphere (e.g., argon or nitrogen) using dry, deuterated solvents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(S)-Alpine borane** is expected to be complex due to the numerous protons in the isopinocampheyl and 9-BBN moieties. The signals will appear in the aliphatic region, typically between 0.5 and 2.5 ppm.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~0.8 - 2.2	Multiplets	Protons of the isopinocampheyl and 9-BBN frameworks

| Specific peaks for methyl groups | Singlets or doublets | -CH₃ groups of the isopinocampheyl moiety |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a series of signals corresponding to the 18 carbon atoms in the molecule. The carbon atom directly bonded to the boron atom will exhibit a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)	Assignment
~20 - 60	Carbons of the isopinocampheyl and 9- BBN frameworks



| Broad signal | Carbon attached to Boron |

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial tool for characterizing organoboranes. Trialkylboranes, such as **(S)-Alpine borane**, typically exhibit a single, broad resonance in the range of +83 to +93 ppm relative to a BF₃·OEt₂ standard.[1] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[2][3][4]

Expected ¹¹B NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity

| ~ +85 | Broad singlet |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the molecule. For **(S)-Alpine borane**, the spectrum is dominated by C-H stretching and bending vibrations. The absence of a significant B-H stretching band (typically around 2500 cm⁻¹) confirms the formation of the trialkylborane.

Expected FT-IR Data (as a neat liquid or in solution):

Wavenumber (cm ⁻¹)	Assignment
2950 - 2850	C-H stretching vibrations of alkyl groups
1470 - 1450	C-H bending vibrations (scissoring)

| 1380 - 1365 | C-H bending vibrations (rocking) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **(S)-Alpine borane**, electron ionization (EI) would likely lead to extensive fragmentation.



Expected Mass Spectrometry Data:

m/z	Assignment
258	Molecular ion (M+)

| Various fragments | Loss of alkyl groups from the parent molecule |

Experimental Protocols NMR Sample Preparation (Air-Sensitive Protocol)

- Glovebox Preparation: All manipulations should be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen).
- Sample Transfer: Using a clean, dry syringe, transfer approximately 20-30 mg of (S)-Alpine borane into a clean, dry vial.
- Solvent Addition: Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to the vial and gently swirl to dissolve the sample.
- NMR Tube Filling: Filter the solution through a small plug of glass wool in a Pasteur pipette
 directly into a clean, dry 5 mm NMR tube. For ¹¹B NMR, it is advisable to use a quartz NMR
 tube to avoid background signals from borosilicate glass.[2][3]
- Sealing: Securely cap the NMR tube. For long-term storage or transport, the tube can be sealed with a torch or a specialized J. Young valve.
- Analysis: Acquire the NMR spectra promptly.

FT-IR Spectroscopy (Air-Sensitive Protocol)

- Glovebox Preparation: Prepare the sample in a glovebox.
- Sample Application: For a neat liquid sample, apply a thin film of **(S)-Alpine borane** between two KBr or NaCl plates. For a solution, use a sealed liquid cell.
- Background Collection: Obtain a background spectrum of the empty cell or plates.



- Sample Analysis: Acquire the spectrum of the sample.
- Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **(S)-Alpine borane** in a volatile, anhydrous organic solvent (e.g., hexane, THF) in a glovebox.
- Injection: The method of introduction will depend on the instrument. For air-sensitive compounds, direct infusion via a syringe pump into an appropriate ionization source (e.g., El or CI) under an inert atmosphere is recommended.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).

Visualizations

Caption: Workflow for the spectroscopic characterization of **(S)-Alpine borane**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of (S)-Alpine Borane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589228#spectroscopic-characterization-of-s-alpine-borane]



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